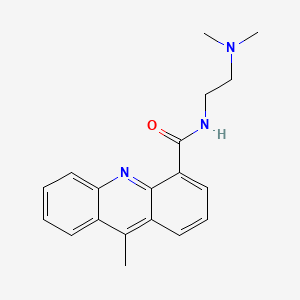
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate with DNA. This compound has been studied for its ability to inhibit the enzyme topoisomerase II, which is crucial for DNA replication and cell division .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- typically involves the reaction of acridine derivatives with dimethylaminoethylamine. The process begins with the preparation of acridine-4-carboxylic acid, which is then converted to its corresponding acid chloride. This intermediate reacts with N-(2-(dimethylamino)ethyl)-amine to form the desired compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and reagents to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control .
化学反応の分析
Types of Reactions
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the acridine ring.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- has several scientific research applications:
Chemistry: Used as a DNA intercalator in studies of DNA structure and function.
Biology: Investigated for its potential to inhibit topoisomerase II, making it a candidate for cancer research.
Medicine: Explored as an antitumor agent in preclinical and clinical trials.
Industry: Utilized in the development of fluorescent probes and dyes due to its ability to intercalate with DNA
作用機序
The compound exerts its effects primarily through DNA intercalation. By inserting itself between DNA base pairs, it disrupts the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
類似化合物との比較
Similar Compounds
9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide: Another acridine derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor used in cancer treatment.
Amsacrine: An antitumor agent that also targets topoisomerase II
Uniqueness
4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-9-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and topoisomerase II inhibition. Its ability to overcome multidrug resistance in cancer cells makes it a promising candidate for further research and development .
特性
CAS番号 |
89459-33-6 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC名 |
N-[2-(dimethylamino)ethyl]-9-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-13-14-7-4-5-10-17(14)21-18-15(13)8-6-9-16(18)19(23)20-11-12-22(2)3/h4-10H,11-12H2,1-3H3,(H,20,23) |
InChIキー |
DGOQVGSGBATEPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)NCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

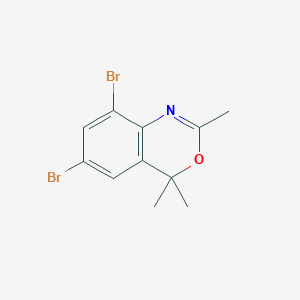
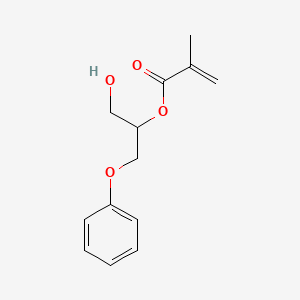
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
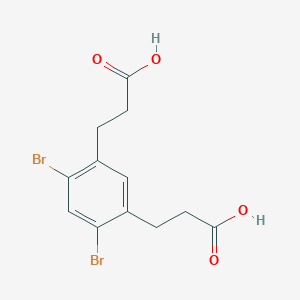
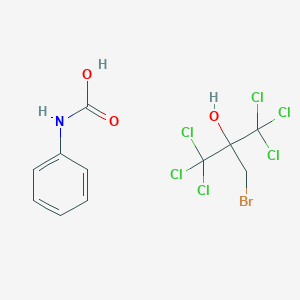
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)

